N-(4-carbamoylphenyl)-3-phenoxybenzamide
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Overview
Description
N-(4-carbamoylphenyl)-3-phenoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a phenoxy group and a carbamoylphenyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-phenoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide. This intermediate is then reduced to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves safe, inexpensive, and high-yield methods, often employing a two-step reaction with isolation of intermediates . This ensures the production is efficient and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions, often using hydrogenation or other reducing agents, can convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-3-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pigments.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of high-performance pigments and dyes for plastics and textiles.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-3-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit viral proteases, thereby preventing viral replication . The pathways involved often include binding to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of pigments.
Para-aminobenzoic acid derivatives: Known for their applications in pharmaceuticals and cosmetics.
Uniqueness
N-(4-carbamoylphenyl)-3-phenoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as high-performance pigments and targeted therapeutic research .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-19(23)14-9-11-16(12-10-14)22-20(24)15-5-4-8-18(13-15)25-17-6-2-1-3-7-17/h1-13H,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKPSEXAGCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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